molecular formula C13H19NS B13967346 1-Benzyl-4-methylpiperidine-4-thiol

1-Benzyl-4-methylpiperidine-4-thiol

Cat. No.: B13967346
M. Wt: 221.36 g/mol
InChI Key: FLXZCSOHVGWWJY-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidine-4-thiol is a chemical compound of interest in scientific research and development, particularly as a versatile building block and pharmaceutical intermediate. Compounds with the 1-benzyl-4-methylpiperidine scaffold are known to be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules . The presence of both a thiol (-SH) group and a substituted piperidine ring in its structure makes it a valuable substrate for further chemical modifications, including reductive amination—a key method for the controlled synthesis of substituted amines . As a specialized chemical, it is intended for use in laboratory research settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

1-benzyl-4-methylpiperidine-4-thiol

InChI

InChI=1S/C13H19NS/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

FLXZCSOHVGWWJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)S

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1 Benzyl 4 Methylpiperidine 4 Thiol

Retrosynthetic Analysis of the 1-Benzyl-4-methylpiperidine-4-thiol Core

A retrosynthetic analysis of this compound (1) suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection is at the C4-S bond, identifying the tertiary alcohol, 1-benzyl-4-methyl-4-hydroxypiperidine (2), as a key intermediate. This transformation is based on established methods for the conversion of tertiary alcohols to thiols.

Further disconnection of the tertiary alcohol (2) at the C4-methyl bond points to the precursor 1-benzyl-4-piperidone (3). This ketone is a versatile intermediate that allows for the introduction of the methyl group via nucleophilic addition, such as a Grignard reaction.

Finally, the 1-benzyl-4-piperidone (3) can be disconnected through a Dieckmann condensation approach, leading back to N-benzyl-bis(2-carboxyethyl)amine derivatives, which in turn can be traced back to benzylamine (B48309) and an acrylate derivative. This retrosynthetic pathway provides a clear and feasible roadmap for the synthesis of the target compound from simple, commercially available starting materials.

Development of Novel Synthetic Pathways to the Piperidine (B6355638) Ring System

The construction of the 4-substituted piperidine ring is a critical phase in the synthesis of the target molecule. Various strategies can be employed, with a focus on efficiency and the potential for stereochemical control.

Cyclization Strategies (e.g., Intramolecular Amination, Reductive Cyclization)

The synthesis of the 1-benzyl-4-piperidone precursor is often achieved through a Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. nih.gov This classical approach involves the reaction of benzylamine with two equivalents of an acrylic ester to form a diester, which then undergoes intramolecular cyclization in the presence of a strong base to yield a β-ketoester. Subsequent hydrolysis and decarboxylation afford the desired 1-benzyl-4-piperidone.

StepReactantsReagents and ConditionsProductYield (%)
1Benzylamine, Methyl acrylate1. Michael addition; 2. Dieckmann condensation (e.g., NaH, toluene, reflux); 3. Hydrolysis and decarboxylation (e.g., HCl, reflux)1-Benzyl-4-piperidone78-89

Table 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation.

Alternative cyclization strategies include intramolecular reductive amination of δ-amino ketones or intramolecular amination of haloamines. These methods can provide access to the piperidine core under different reaction conditions and may be amenable to specific substitution patterns.

Stereoselective Approaches to 4-Substituted Piperidines

While the target molecule, this compound, does not possess a stereocenter at the 4-position, stereoselective methods for the synthesis of related 4-substituted piperidines are of significant interest for the preparation of analogs. Asymmetric synthesis of 4-hydroxypiperidines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. For instance, the stereoselective reduction of a 4-oxopiperidine can lead to the formation of a chiral 4-hydroxypiperidine, which can then be further functionalized.

Introduction of the Thiol Group at Position 4

The final and most crucial step in the synthesis is the introduction of the thiol group at the sterically hindered tertiary carbon at position 4. This transformation requires robust and efficient methods for carbon-sulfur bond formation.

Strategies for Carbon-Sulfur Bond Formation (e.g., Thioacetylation, Thiolation of Precursors)

The conversion of the key intermediate, 1-benzyl-4-methyl-4-hydroxypiperidine, to the corresponding thiol can be achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with a sulfur nucleophile. A common strategy is the formation of a thioacetate, which can then be hydrolyzed to the free thiol.

One approach involves the direct thioacetylation of the tertiary alcohol using thioacetic acid in the presence of a Lewis acid catalyst. guidechem.com This method provides a stable, less odorous thioester intermediate.

PrecursorReagentConditionsProduct
1-Benzyl-4-methyl-4-hydroxypiperidineThioacetic acid, HBF4Neat, room temperatureS-(1-Benzyl-4-methylpiperidin-4-yl) ethanethioate
1-Benzyl-4-methyl-4-hydroxypiperidineLawesson's ReagentToluene, refluxThis compound

Table 2: Methods for the Conversion of a Tertiary Alcohol to a Thiol or Thioacetate.

Another viable method for the direct conversion of tertiary alcohols to thiols is the use of Lawesson's reagent. google.comunisi.itgoogleapis.com This thionating agent can facilitate the transformation in a one-pot reaction, although it may be accompanied by dehydration byproducts, especially at higher temperatures. google.com

The Mitsunobu reaction, while widely used for the conversion of primary and secondary alcohols, is generally less effective for sterically hindered tertiary alcohols and may not be the optimal choice for this synthesis. cdnsciencepub.com

Evaluation of Thiol Protecting Group Strategies

Given the reactivity of the thiol group, the use of a protecting group during the synthesis may be advantageous, particularly if further manipulations of the molecule are required. The thioacetate group, formed during the thioacetylation of the alcohol, serves as an effective protecting group. It is stable under a range of reaction conditions and can be readily deprotected to the free thiol, typically by hydrolysis under basic or acidic conditions.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
AcetylAcAcetic anhydride or Acetyl chlorideBasic or acidic hydrolysis
TritylTrTrityl chlorideAcidic conditions
ThioacetateSAcThioacetic acidBasic or acidic hydrolysis

Table 3: Common Thiol Protecting Groups and their Cleavage Conditions.

N-Benzylation of the Piperidine Nitrogen

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the piperidine ring is a crucial step in the synthesis of the target molecule. This N-benzylation is typically achieved through nucleophilic substitution, where the secondary amine of the piperidine derivative attacks a benzyl halide, most commonly benzyl bromide or benzyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also critical and can significantly influence the reaction rate and yield. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are often effective for this transformation. For instance, the reaction of a 4-substituted piperidine with benzyl bromide can be successfully conducted in DMF with potassium carbonate as the base.

Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate this type of N-alkylation reaction. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while maintaining good yields. For example, the N-benzylation of piperidine with various benzyl chlorides has been efficiently performed in ethanol using potassium carbonate as the base under microwave irradiation at 80°C.

It is important to note that the nature of the substituent on the benzyl halide can influence the reaction mechanism. Unsubstituted benzyl chloride tends to favor an Sₙ2 pathway, whereas benzyl halides with electron-donating groups, such as a p-methoxy group, may proceed through an Sₙ1 mechanism due to the stabilization of the resulting carbocation. This can be a critical consideration when optimizing reaction conditions, as the choice of solvent and base may need to be adjusted accordingly. For highly reactive Sₙ1 electrophiles, less polar solvents like dichloromethane (DCM) may be preferred to minimize side reactions with more nucleophilic solvents like ethanol.

Reactant Reagent Base Solvent Conditions Yield
4-Piperidone (B1582916) monohydrate hydrochlorideBenzyl bromideK₂CO₃DMF65°C, 14 h89.28%
PiperidineSubstituted Benzyl ChloridesK₂CO₃EthanolMicrowave, 80°C, 40 minGood

Methodologies for Methyl Group Introduction at Position 4

The introduction of a methyl group at the C4 position of the piperidine ring can be accomplished through various synthetic strategies, often depending on the starting material. A common and effective approach involves the use of organometallic reagents, particularly Grignard reagents, reacting with a 4-piperidone precursor.

Specifically, the reaction of 1-benzyl-4-piperidone with methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) is a direct method to introduce the methyl group at the C4 position and simultaneously generate a tertiary alcohol, 1-benzyl-4-methyl-4-piperidinol. This Grignard reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to ensure the stability and reactivity of the organometallic reagent. The reaction proceeds via nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the piperidone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

The efficiency of the Grignard reaction can be influenced by several factors, including the quality of the magnesium, the purity of the solvent and reagents, and the reaction temperature. Activation of the magnesium surface, often with a small crystal of iodine, is a common practice to initiate the formation of the Grignard reagent. Maintaining anhydrous conditions is paramount, as any trace of water will quench the highly reactive Grignard reagent.

Alternative methods for the introduction of a methyl group at the 4-position could involve the alkylation of an enolate or enamine derived from a 4-piperidone. However, for the synthesis of a quaternary center as in this compound, the Grignard addition to a 4-piperidone remains a more direct and widely utilized strategy.

Starting Material Reagent Solvent Product
1-Benzyl-4-piperidoneMethylmagnesium bromideDiethyl ether or THF1-Benzyl-4-methyl-4-piperidinol

Optimization of Reaction Conditions for Scalable Synthesis

For the synthesis of this compound to be viable on a larger scale, optimization of the reaction conditions at each step is crucial to maximize yield, ensure purity, and adhere to principles of efficiency and safety.

Catalyst Evaluation and Mechanistic Considerations

While the N-benzylation and Grignard reactions are often stoichiometric, the conversion of the tertiary alcohol to the thiol presents a significant synthetic challenge where catalytic methods could be beneficial. However, direct catalytic conversion of a hindered tertiary alcohol to a thiol is not well-established.

The conversion of the tertiary alcohol intermediate, 1-benzyl-4-methyl-4-piperidinol, to the target thiol is a critical and challenging step. Direct substitution of the hydroxyl group is difficult due to its poor leaving group ability. Therefore, a two-step process is generally required: activation of the alcohol followed by nucleophilic substitution with a sulfur source.

One approach involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). While effective for converting some alcohols to thiols, its application to tertiary alcohols can be problematic, often leading to elimination byproducts (alkenes) rather than the desired thiol, especially at elevated temperatures. The reaction mechanism is thought to involve the formation of a thioxophosphine sulfide intermediate.

A more controlled approach is the Mitsunobu reaction. However, the standard Mitsunobu reaction is generally not effective for sterically hindered tertiary alcohols. Modified Mitsunobu conditions have been developed that can facilitate the conversion of some tertiary alcohols to thioethers with inversion of configuration. These methods may employ alternative azodicarboxylates and phosphines, or different activating agents altogether. For instance, a modified procedure using benzoquinone derivatives as oxidizing agents in place of azodicarboxylates has shown some success in the Sₙ2 substitution of phosphinites derived from tertiary alcohols with thiol nucleophiles. The mechanism involves the formation of an O-phosphinite leaving group, which is then displaced by the thiol. However, the success of this reaction is highly substrate-dependent, and for a sterically hindered substrate like 1-benzyl-4-methyl-4-piperidinol, significant optimization would be required.

Another strategy involves converting the tertiary alcohol into a better leaving group, such as a tosylate or mesylate. However, the subsequent Sₙ2 displacement with a sulfur nucleophile (e.g., sodium hydrosulfide (B80085) or thioacetate) at a tertiary center is notoriously difficult and often leads to elimination products.

Given these challenges, a thorough evaluation of different activating agents and sulfur nucleophiles is necessary to identify a viable route to the target thiol.

Solvent Effects and Green Chemistry Principles

The choice of solvent plays a significant role in each step of the synthesis. For the N-benzylation, polar aprotic solvents like DMF or acetonitrile are effective. From a green chemistry perspective, exploring more benign solvents such as ethanol or even water, if the reaction conditions can be adapted, would be advantageous. The use of microwave-assisted synthesis can also align with green chemistry principles by reducing reaction times and potentially the amount of solvent required.

In the Grignard reaction, ethereal solvents like diethyl ether and THF are standard due to their ability to solvate and stabilize the Grignard reagent. While effective, these solvents are highly flammable and pose safety risks on a larger scale. Exploring alternative, safer solvents with similar coordinating properties could be a valuable optimization.

For the conversion of the alcohol to the thiol, the solvent choice will depend on the specific methodology employed. For reactions involving charged nucleophiles, polar aprotic solvents are generally preferred to enhance nucleophilicity. In all cases, minimizing solvent usage, employing recyclable solvents, and reducing the number of purification steps are key considerations for developing a more environmentally friendly and scalable process.

Reaction Step Conventional Solvents Greener Alternatives/Considerations
N-BenzylationDMF, AcetonitrileEthanol, Water (if feasible), reduced solvent volume with microwave
Grignard ReactionDiethyl ether, THFSafer ethereal solvents, process safety optimization
Alcohol to Thiol ConversionDichloromethane, THFExploration of less hazardous solvents, minimizing solvent use

Yield and Purity Enhancements

In the Grignard reaction, ensuring the complete exclusion of moisture and oxygen is critical for achieving high yields. The rate of addition of the piperidone to the Grignard reagent, as well as maintaining a low reaction temperature, can help to minimize the formation of side products. Purification of the resulting tertiary alcohol is often accomplished by column chromatography or crystallization.

The conversion of the tertiary alcohol to the thiol is likely to be the lowest-yielding step and the most challenging in terms of purity. The formation of elimination byproducts is a major concern. Optimization of this step would involve a careful screening of reaction conditions (temperature, reaction time, choice of reagents) to favor the desired substitution over elimination. Purification of the final product, this compound, would likely require chromatographic techniques to separate it from unreacted starting material and any byproducts. The volatile and odorous nature of thiols also necessitates careful handling and workup procedures to ensure safety and minimize environmental impact.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 4 Methylpiperidine 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-4-methylpiperidine-4-thiol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The five protons of the benzyl (B1604629) group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. rsc.org

Benzyl CH₂ Protons: The two protons of the benzylic methylene (B1212753) group (CH₂-Ph) would likely produce a singlet at approximately δ 3.5 ppm.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring will show more complex splitting patterns due to their diastereotopic nature. The axial and equatorial protons on C2, C3, C5, and C6 will have different chemical shifts and will be coupled to each other. These are expected in the range of δ 2.0-3.0 ppm.

Methyl Protons: The three protons of the methyl group at the C4 position are predicted to show a singlet at around δ 1.3 ppm.

Thiol Proton: The thiol (S-H) proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent, but for alkyl thiols, it is typically observed between δ 1.2-1.8 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The carbons of the phenyl ring will appear in the downfield region of the spectrum, typically between δ 127 and 140 ppm. rsc.org

Benzylic Carbon: The carbon of the benzylic methylene group is expected around δ 63 ppm. rsc.org

Piperidine Ring Carbons: The carbons of the piperidine ring will have distinct chemical shifts. The C4 carbon, being a quaternary carbon attached to a sulfur and a methyl group, will have a unique chemical shift. The other piperidine carbons (C2, C3, C5, C6) are expected in the range of δ 24-55 ppm. rsc.org

Methyl Carbon: The methyl carbon at C4 would likely appear at a higher field, around δ 20-25 ppm.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Aromatic (C₆H₅)7.2 - 7.4Aromatic (C₆H₅)127 - 140
Benzyl (CH₂)~3.5Benzyl (CH₂)~63
Piperidine (CH₂)2.0 - 3.0Piperidine (C2, C6)~54
Methyl (CH₃)~1.3Piperidine (C3, C5)~30-40
Thiol (SH)1.2 - 1.8Piperidine (C4)~45-55
Methyl (CH₃)~20-25

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Analysis

Two-dimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring and the benzyl group. For instance, correlations would be expected between the axial and equatorial protons on the same carbon and between adjacent protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For the piperidine ring, which typically adopts a chair conformation, NOESY could distinguish between axial and equatorial substituents by observing their spatial proximities to other protons in the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₃H₁₉NS), HRMS would be expected to provide a molecular ion peak with a mass-to-charge ratio (m/z) that is extremely close to the calculated exact mass. Electrospray ionization (ESI) is a common technique used for such analyses of piperidine derivatives. nih.govscielo.br The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. nih.govscielo.br Common fragmentation pathways for piperidine compounds include the loss of substituents from the ring. nih.govacs.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

S-H Stretch: The most characteristic vibration for the thiol group is the S-H stretching band, which is typically weak in the IR spectrum and appears around 2550 cm⁻¹. rsc.orgmdpi.com

C-S Stretch: The C-S stretching vibration is generally found in the fingerprint region between 600 and 800 cm⁻¹. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine, methyl, and benzyl methylene groups will appear just below 3000 cm⁻¹.

C=C Stretches: The aromatic ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. nist.gov

CH₂ Bending: The scissoring vibration of the CH₂ groups is typically observed around 1465 cm⁻¹. mdpi.com

Raman spectroscopy can be particularly useful for detecting the S-H and C-S vibrations, which are sometimes weak in the IR spectrum. rsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
ThiolS-H Stretch~2550 rsc.orgmdpi.com
Carbon-SulfurC-S Stretch600 - 800 rsc.org
Aromatic C-HC-H Stretch>3000
Aliphatic C-HC-H Stretch<3000
Aromatic C=CC=C Stretch1450 - 1600 nist.gov
MethyleneCH₂ Bend (scissoring)~1465 mdpi.com

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral variants are synthesized)

The this compound molecule is chiral because the C4 carbon is a stereocenter, being attached to four different groups (a benzyl-piperidine nitrogen-containing ring segment, a methyl group, a thiol group, and the rest of the piperidine ring). Therefore, it can exist as a pair of enantiomers. If a synthesis were to produce a single enantiomer or an enantiomerically enriched mixture, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for its characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This would be crucial for confirming the stereochemical outcome of an asymmetric synthesis.

Computational and Theoretical Investigations of 1 Benzyl 4 Methylpiperidine 4 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like 1-Benzyl-4-methylpiperidine-4-thiol, DFT calculations can provide significant insights into its geometry, stability, and reactivity.

Geometrical Optimization and Conformational Analysis

The piperidine (B6355638) ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org For this compound, the substituents on the piperidine ring can exist in either axial or equatorial positions. The benzyl (B1604629) group on the nitrogen atom also has rotational freedom.

Computational studies on similar N-benzylpiperidine systems have shown that the equatorial orientation of the N-benzyl group is generally more stable. rawdatalibrary.net The conformational preference of the 4-methyl and 4-thiol groups would be determined by steric and electronic factors. It is anticipated that the chair conformation with the larger benzyl group in the equatorial position would be the most stable. The relative energies of different conformers (e.g., chair with axial/equatorial substituents, boat conformations) can be calculated using DFT to identify the global minimum energy structure.

A hypothetical conformational analysis would involve optimizing the geometry of various possible isomers and conformers to determine their relative stabilities. The results of such an analysis for related piperidine derivatives are often presented in a table comparing the relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerSubstituent OrientationsRelative Energy (kcal/mol)
1Benzyl (Eq), Methyl (Eq), Thiol (Ax)0.00 (most stable)
2Benzyl (Eq), Methyl (Ax), Thiol (Eq)(Calculated Value)
3Benzyl (Ax), Methyl (Eq), Thiol (Ax)(Calculated Value)
4Benzyl (Ax), Methyl (Ax), Thiol (Eq)(Calculated Value)
5Boat Conformer(Calculated Value)

Note: This table is illustrative and the values would need to be determined by actual DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential - MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For piperidine derivatives, the HOMO is often localized on the nitrogen atom and the aromatic ring, while the LUMO is typically distributed over the aromatic system. nih.gov The presence of the sulfur atom in the thiol group would likely influence the HOMO energy level.

The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In this compound, the nitrogen atom and the sulfur atom of the thiol group would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other interactions.

Table 2: Hypothetical Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Calculated Value) eVElectron-donating ability
LUMO Energy(Calculated Value) eVElectron-accepting ability
HOMO-LUMO Gap(Calculated Value) eVChemical stability and reactivity
Dipole Moment(Calculated Value) DebyePolarity and intermolecular interactions

Note: This table is illustrative and the values would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time in a simulated environment (e.g., in water). nih.gov An MD simulation of this compound would provide insights into the flexibility of the piperidine ring and the benzyl group, as well as the dynamics of intramolecular hydrogen bonds involving the thiol group. This would be particularly useful for understanding how the molecule might adapt its shape to interact with a biological target.

Molecular Docking Studies (e.g., with hypothetical protein targets based on scaffold similarity, exploring binding modes)

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov Given that the N-benzylpiperidine scaffold is present in many biologically active compounds, one could perform docking studies of this compound with protein targets known to bind similar structures. For example, sigma receptors are a class of proteins that are known to bind piperidine-containing ligands. nih.gov

A hypothetical docking study would involve placing the optimized structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the benzyl group and aromatic residues in the protein's binding pocket.

Prediction of ADME-Related Properties in silico (excluding biological efficacy or human relevance)

In silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are important for its potential use as a drug candidate. nih.gov Various online tools and software can calculate properties such as lipophilicity (logP), water solubility, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

Table 3: Predicted ADME-Related Properties for this compound

PropertyPredicted ValueMethod
Molecular Weight221.36 g/mol Calculation
LogP (Lipophilicity)(Predicted Value)e.g., SwissADME
Water Solubility(Predicted Value)e.g., SwissADME
Number of Hydrogen Bond Donors1 (from -SH)Inspection
Number of Hydrogen Bond Acceptors1 (from N)Inspection
Cytochrome P450 Inhibition(Predicted Profile)e.g., pkCSM

Note: This table is illustrative and the values would need to be predicted using appropriate software.

These in silico predictions, while not a substitute for experimental data, provide a valuable initial assessment of the molecule's drug-like properties. nih.gov

Chemical Reactivity and Derivatization Studies of 1 Benzyl 4 Methylpiperidine 4 Thiol

Reactions Involving the Thiol Group

The sulfur atom of the thiol group in 1-Benzyl-4-methylpiperidine-4-thiol is a versatile reactive center. Its nucleophilicity and susceptibility to oxidation are central to its chemical transformations.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiol with a disulfide bond to form a new disulfide and a new thiol. This reversible reaction is crucial in biological systems for processes like protein folding. For this compound, this exchange would involve the thiolate anion acting as a nucleophile, attacking a disulfide bond.

The general mechanism for this exchange is an SN2-type nucleophilic substitution at one of the sulfur atoms of the disulfide. The rate of this reaction is influenced by the pKa of the thiol and steric hindrance around the sulfur atom. nih.govresearchgate.net The tertiary nature of the thiol in this compound, with the methyl group on the same carbon, may sterically hinder the approach of the thiolate to a disulfide bond, potentially slowing the reaction rate compared to less hindered thiols. urfu.ru

Table 1: Illustrative Thiol-Disulfide Exchange Reaction

Reactant AReactant B (Disulfide)Product A (New Disulfide)Product B (New Thiol)
This compoundR-S-S-R1-Benzyl-4-methylpiperidine-4-S-S-RR-SH

Oxidation Pathways of the Thiol Moiety

The thiol group is susceptible to oxidation, which can yield a range of sulfur-containing functional groups depending on the oxidizing agent and reaction conditions.

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize two molecules of this compound to form the corresponding disulfide. masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of a sulfenyl intermediate.

Higher Oxidation States: Stronger oxidizing agents like potassium permanganate (KMnO₄), nitric acid (HNO₃), or meta-chloroperoxybenzoic acid (m-CPBA) can further oxidize the thiol to sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H). chemistrysteps.com It is important to note that the oxidation of tertiary thiols can be more complex than that of primary or secondary thiols, and in some cases, may not proceed to the disulfide but favor the formation of trisulfides. tandfonline.com

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentMajor Product
Mild (e.g., I₂, H₂O₂)1,2-bis(1-benzyl-4-methylpiperidin-4-yl)disulfane
Strong (e.g., KMnO₄, HNO₃)1-Benzyl-4-methylpiperidine-4-sulfonic acid

This table presents the expected oxidation products based on general thiol chemistry. The specific reaction conditions and product distributions for this compound require experimental verification.

Nucleophilic Additions and Substitutions

The thiolate anion of this compound, formed by deprotonation with a base, is a potent nucleophile. masterorganicchemistry.com It can participate in a variety of nucleophilic addition and substitution reactions.

SN2 Reactions: The thiolate can react with alkyl halides in an SN2 fashion to form thioethers. pearson.com The tertiary nature of the carbon bearing the thiol group in this compound does not hinder the nucleophilicity of the sulfur atom itself in attacking an external electrophile.

Michael Additions: As a soft nucleophile, the thiolate can undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr): The thiolate can also act as a nucleophile in SNAr reactions, displacing a leaving group from an electron-deficient aromatic ring. acsgcipr.org

Metal Chelation Properties of the Thiol

The sulfur atom in the thiol group is a soft ligand and can coordinate to a variety of metal ions. While there is no specific literature on the metal chelation of this compound, studies on analogous pyridine thiols demonstrate that the thiol sulfur is a primary site for metal binding. cdnsciencepub.comcdnsciencepub.com It is expected that this compound would form stable complexes with soft metal ions such as Hg(II), Cd(II), and Pb(II). The piperidine (B6355638) nitrogen could also potentially participate in chelation, forming a bidentate ligand, although this would depend on the geometric constraints of the resulting chelate ring.

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center.

Acylation and Alkylation Reactions

Acylation: The piperidine nitrogen can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-acylpiperidinium salt. However, as a tertiary amine, it cannot form a stable neutral amide directly. The N-benzyl group itself can be a target for certain reactions, but typically the nitrogen's lone pair is the primary site of reactivity.

Alkylation: The piperidine nitrogen can react with alkyl halides to form a quaternary ammonium salt. researchgate.net This reaction is a standard SN2 process where the nitrogen atom acts as the nucleophile. The presence of the benzyl (B1604629) group already on the nitrogen influences the steric accessibility of the nitrogen's lone pair to the incoming alkyl halide.

Table 3: Representative N-Alkylation Reaction

Reactant AReactant B (Alkylating Agent)Product
This compoundMethyl Iodide (CH₃I)1-Benzyl-1-methyl-4-methyl-4-thiolpiperidinium iodide

This table provides a hypothetical example of an N-alkylation reaction. The reactivity would be comparable to other N-benzylpiperidine derivatives.

Salt Formation and Protonation States

The basicity of the tertiary amine in the piperidine ring is a key characteristic of this compound, allowing for the formation of various salts. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a quaternary ammonium salt. The specific pKa of the conjugate acid will determine the extent of protonation at a given pH.

The protonation state of the thiol group is also pH-dependent. Thiols are generally more acidic than alcohols, and under basic conditions, the thiol proton can be removed to form a thiolate anion. The resulting thiolate is a potent nucleophile. The interplay between the protonation states of the amine and the thiol group can influence the compound's solubility, reactivity, and biological activity.

Table 1: Predicted Protonation States of this compound at Different pH Values

pH RangePredominant SpeciesNotes
< 2DicationicBoth the piperidine nitrogen and the thiol sulfur are protonated.
2 - 8Monocationic (Ammonium)The piperidine nitrogen is protonated, while the thiol group remains neutral.
8 - 10Zwitterionic/NeutralA mixture of the protonated amine/thiolate and the neutral amine/thiol may exist.
> 10Anionic (Thiolate)The thiol group is deprotonated, and the piperidine nitrogen is neutral.

Note: The exact pH ranges are estimations and would need to be determined experimentally through techniques such as potentiometric titration.

The formation of crystalline salts with various inorganic and organic acids is a common strategy to improve the handling and solubility of piperidine-containing compounds. For instance, reaction with hydrochloric acid would yield this compound hydrochloride.

Reactions at the Methyl Group and Benzyl Moiety

The methyl group at the 4-position is generally unreactive under mild conditions. However, under radical conditions, such as exposure to strong radical initiators, halogenation of the methyl group could potentially occur.

The benzyl group attached to the piperidine nitrogen is susceptible to cleavage under various conditions, a reaction known as debenzylation. Catalytic hydrogenation is a common method for debenzylation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction would yield 4-methylpiperidine-4-thiol and toluene. Oxidative methods can also be employed for debenzylation.

Table 2: Potential Reactions at the Methyl and Benzyl Groups

Functional GroupReagent/ConditionProductReaction Type
BenzylH₂, Pd/C4-Methylpiperidine-4-thiolCatalytic Hydrogenolysis (Debenzylation)
Benzylα-Chloroethyl chloroformate4-Methylpiperidine-4-thiol (after methanolysis)Von Braun Degradation (modified)
MethylN-Bromosuccinimide, light1-Benzyl-4-(bromomethyl)piperidine-4-thiolRadical Halogenation (hypothetical)

Stereochemical Implications of Reactions at the Piperidine Ring

The piperidine ring in this compound exists in a chair conformation. The substituents on the ring can exist in either axial or equatorial positions. The large benzyl group on the nitrogen and the substituents at the 4-position will influence the conformational equilibrium. Due to the 1,3-diaxial interactions, it is expected that the benzyl group will preferentially occupy the equatorial position.

Reactions involving the piperidine ring or its substituents can have significant stereochemical consequences. For instance, if a reaction were to create a new stereocenter, the stereochemical outcome would be influenced by the existing stereochemistry and the reaction mechanism. Regio- and stereoselective syntheses are crucial for obtaining specific isomers of substituted piperidines. arkat-usa.org For reactions occurring at the 4-position, the approach of the reagent can be hindered by the axial or equatorial substituents, leading to diastereoselectivity.

Synthesis of Research Probes and Labeled Analogues for Mechanistic Studies

To investigate the mechanism of action or the metabolic fate of this compound, isotopically labeled analogues can be synthesized. For example, deuterium or tritium can be incorporated into the benzyl group or the piperidine ring. Carbon-13 or carbon-14 labeling is also a common strategy.

The synthesis of such labeled compounds often involves using a labeled precursor in the synthetic route. For instance, a labeled benzyl bromide could be used in the initial N-alkylation of a piperidine precursor to introduce the label into the benzyl moiety.

The thiol group provides a convenient handle for the attachment of fluorescent probes or other reporter groups. Thiol-reactive reagents, such as maleimides or iodoacetamides, can be used to conjugate a variety of molecules to the thiol group, facilitating studies on the localization and interaction of the compound in biological systems.

Table 3: Examples of Labeled Analogues and Research Probes

Labeled Position/ProbeSynthetic PrecursorPotential Application
Benzyl-¹⁴C[Ring-¹⁴C]Benzyl bromideMetabolic fate studies
Piperidine-³HTritiated piperidine precursorReceptor binding assays
Fluorescent ProbeThiol-reactive fluorophore (e.g., fluorescein maleimide)Cellular imaging and localization studies

Exploration of Biological Interactions and Mechanistic Hypotheses of 1 Benzyl 4 Methylpiperidine 4 Thiol

Investigation of Receptor Binding Profiles

There are no publicly available studies that have investigated the in vitro binding of 1-Benzyl-4-methylpiperidine-4-thiol to any isolated receptors or membranes. Consequently, its receptor binding profile remains unknown.

Enzyme Inhibition or Activation Studies

No in vitro enzyme assays have been reported for this compound. Its potential to act as an inhibitor or activator of any enzyme has not been explored.

Interaction with Cellular Components in Model Systems

Research on the interaction of this compound with cellular components, such as protein binding or membrane permeability in cell-free or non-human cellular models, is not available in the current scientific literature.

Elucidation of Potential Molecular Targets through Chemoproteomics or Affinity-Based Probes

The scientific literature contains no evidence of chemoproteomics or affinity-based probe studies being conducted to identify the potential molecular targets of this compound.

Development of Assays for Investigating Cellular Uptake and Metabolism in Research Models

There are no published methods or assays specifically developed for the investigation of cellular uptake and metabolism of this compound in any research models.

Characterization of Biological Pathway Modulation in Non-Clinical Systems

Due to the absence of foundational in vitro studies, there is no information available on the characterization of biological pathway modulation by this compound in any non-clinical systems.

Analytical Method Development for Research Applications of 1 Benzyl 4 Methylpiperidine 4 Thiol

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For 1-benzyl-4-methylpiperidine-4-thiol, both chiral and achiral HPLC methods are essential for comprehensive analysis.

Since this compound possesses a chiral center at the C4 position of the piperidine (B6355638) ring, the separation of its enantiomers is critical to understanding its stereospecific properties and for controlling stereoselective syntheses. Chiral HPLC is the method of choice for determining enantiomeric purity.

The development of a chiral HPLC method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are frequently successful in resolving enantiomers of piperidine derivatives. csfarmacie.cznih.gov For instance, a column like Chiralpak AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), has demonstrated effectiveness in separating enantiomers of similar heterocyclic compounds. nih.gov

A typical approach would involve pre-column derivatization with a chromophoric agent like p-toluenesulfonyl chloride to enhance UV detection, especially if the parent compound has a weak chromophore. nih.gov The separation would likely be performed in polar organic or reversed-phase mode.

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak AD-3 (amylose-based CSP)
Mobile Phase Polar Organic: Ethanol/Hexane (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the two enantiomers

This table presents a hypothetical but representative set of parameters for the chiral HPLC analysis of this compound.

A validated HPLC method is essential for accurately determining the purity and concentration of this compound in research samples. epa.govresearchgate.net Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

For a reversed-phase HPLC (RP-HPLC) method, a C18 column is commonly employed. nih.govresearchgate.net Due to the basic nature of the piperidine nitrogen, an acidic modifier in the mobile phase, such as phosphoric acid or trifluoroacetic acid, is often necessary to achieve good peak shape and retention.

Table 2: Representative RP-HPLC Method and Validation Data

ParameterCondition / Value
Column Inertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Temperature 30 °C nih.gov
Detection UV at 220 nm
**Linearity (R²) **> 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (Recovery) 98-102%
Precision (RSD) < 2%

This table illustrates typical parameters and expected validation results for an RP-HPLC method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization can make it amenable to GC-MS analysis. Derivatization of the thiol group, for example, through silylation, can increase its volatility and improve its chromatographic behavior.

GC-MS analysis provides both retention time data from the gas chromatograph and mass spectral data from the mass spectrometer, which allows for a high degree of confidence in compound identification. The mass spectrum is particularly useful for structural elucidation based on fragmentation patterns. For this compound, characteristic fragmentation would be expected. The molecular ion peak may be observed, and key fragment ions would likely arise from the cleavage of the benzyl (B1604629) group (m/z 91) and fragmentation of the piperidine ring.

Table 3: Predicted GC-MS Fragmentation Pattern

m/zProposed Fragment
221[M]⁺ (Molecular Ion)
130[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation - often a base peak)
57Fragments from piperidine ring cleavage

This table presents predicted mass fragments for this compound based on common fragmentation pathways of similar structures.

Capillary Electrophoresis (CE) Techniques for Separation and Characterization

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a valuable technique for the analysis of charged or chargeable species. sciex.com Thiols can be analyzed by CE, often with enhanced sensitivity using specific detection methods. nih.govresearchgate.net For the analysis of this compound, which contains a basic nitrogen atom that can be protonated, Capillary Zone Electrophoresis (CZE) would be a suitable mode.

The separation in CZE is based on the differences in the charge-to-mass ratio of the analytes. sciex.com Detection can be achieved using UV-Vis, but for enhanced sensitivity and selectivity for thiols, amperometric detection at a chemically modified electrode can be employed. nih.gov

Table 4: Potential Capillary Electrophoresis Parameters

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte Phosphate buffer (e.g., 25 mM, pH 2.5)
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm or Amperometric Detection
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

This table outlines plausible starting conditions for the CE analysis of this compound.

Spectrophotometric Methods for Detection and Quantification

UV-Vis spectrophotometry provides a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light. The presence of the benzyl group in this compound allows for direct UV detection.

For the specific quantification of the thiol group, colorimetric assays can be utilized. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is a classic reagent that reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at around 412 nm. raybiotech.com This method is highly specific for sulfhydryl groups and can be used to determine the concentration of this compound in solution. Another reagent that can be used is 2,2'-dipyridyl disulfide (DPDS), which reacts with thiols to release 2-pyridyl thione, a chromophoric reporter absorbing at 343 nm. researchgate.net

Table 5: Spectrophotometric Assay Parameters using Ellman's Reagent

ParameterValue/Condition
Reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Solvent Phosphate buffer (pH 7.4)
Wavelength (λmax) 412 nm raybiotech.com
Incubation Time ~10 minutes at room temperature
Detection UV-Vis Spectrophotometer
Quantification Based on a standard curve of a known thiol (e.g., L-cysteine)

This table details a standard spectrophotometric method for thiol quantification applicable to this compound.

Application of Analytical Methods in Synthetic Intermediate Analysis and Reaction Monitoring

The analytical methods described above are instrumental in the context of organic synthesis. During the synthesis of this compound, these techniques can be applied to monitor the progress of the reaction and to assess the purity of the intermediate at various stages.

For instance, RP-HPLC can be used to track the consumption of starting materials and the formation of the product over time. Samples can be withdrawn from the reaction mixture at different time points, quenched, and analyzed. The resulting chromatograms would show a decrease in the peak area of the reactants and a corresponding increase in the peak area of the product. This allows for the determination of reaction completion and can help in optimizing reaction conditions such as temperature, time, and catalyst loading.

Similarly, GC-MS can be employed to identify the formation of volatile byproducts, aiding in the purification strategy. After the synthesis is complete, a combination of HPLC for purity assessment, chiral HPLC for enantiomeric excess determination, and spectrophotometric assays for functional group confirmation provides a comprehensive characterization of the final product.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Methylpiperidine 4 Thiol Derivatives

Design Principles for Structural Modification of the Piperidine (B6355638) Core

The piperidine core is a common scaffold in many biologically active compounds due to its ability to present substituents in a well-defined three-dimensional arrangement. Design principles for modifying this core in the context of 1-benzyl-4-methylpiperidine-4-thiol derivatives often focus on several key aspects:

Ring Conformation and Rigidity: The piperidine ring typically adopts a chair conformation. Introducing substituents or unsaturation can alter this conformation and the relative orientation of the functional groups. For instance, the introduction of a double bond to create a tetrahydropyridine (B1245486) ring can lead to a significant change in potency, as observed in some series of piperidine-based compounds. caymanchem.com

Substitution Pattern: The position and nature of substituents on the piperidine ring are critical. In the case of the target scaffold, the geminal substitution at the 4-position with a methyl and a thiol group is a key feature. Modifications often involve exploring other small alkyl groups in place of the methyl group to probe the steric requirements of the binding site.

Introduction of Heteroatoms: Replacing carbon atoms within the piperidine ring with other heteroatoms, such as another nitrogen to form a piperazine (B1678402), can have a profound impact on the compound's physicochemical properties and biological activity. This was demonstrated in a study where replacing a piperidine with a piperazine ring had only a slight impact on enzymatic potency for a particular target. unisi.it

Systematic Variation of the Thiol Substituent

The thiol group at the 4-position is a crucial functional group that can participate in various interactions with biological targets, including hydrogen bonding and coordination with metal ions. Systematic variations of this substituent are a key strategy in SAR studies.

Thioether and Thioester Derivatives: Converting the thiol to a thioether (R-S-R') or a thioester (R-S-C(=O)R') can modulate its hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, in a series of piperidine-based influenza virus inhibitors, replacing a sulfur atom with an oxygen atom in the linker region was a significant modification that improved inhibitory activity. nih.gov

Oxidation State: Oxidation of the thiol to a sulfoxide (B87167) (R-S(=O)R') or a sulfone (R-S(=O)₂R') can drastically alter the electronic properties and hydrogen bonding capabilities of the sulfur moiety, which can lead to changes in biological activity.

Replacement with Other Functional Groups: Replacing the thiol with other functional groups of similar size but different electronic properties, such as a hydroxyl or an amino group, can help to elucidate the specific role of the sulfur atom in binding. Studies on related piperidine derivatives have shown that such substitutions can significantly impact activity. nih.gov

Modifications of the N-Benzyl Moiety

The N-benzyl group is a common feature in many biologically active piperidine derivatives. Its aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein.

Substitution on the Benzyl (B1604629) Ring: Introducing substituents on the aromatic ring of the benzyl group is a classic strategy to explore the electronic and steric requirements of the binding pocket. The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of the substituents can have a significant impact on activity. nih.govnih.gov QSAR analyses on some N-benzylpiperidine derivatives have suggested that the receptor "wall" can be closely fit around the benzyl ring, especially near the para position, where substitution with bulky groups can diminish potency. nih.gov

Replacement of the Benzyl Group: Replacing the benzyl group with other aryl or heteroarylmethyl groups allows for the exploration of different hydrophobic and electronic interactions.

Altering the Linker: While the core structure has a direct N-benzyl linkage, studies on related compounds often explore variations in the linker between the nitrogen and the aromatic ring to optimize binding.

Impact of Stereochemistry on Biological Interactions

Enantioselectivity: If the molecule is chiral, the two enantiomers can exhibit different potencies and even different pharmacological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Diastereoselectivity: For derivatives with multiple chiral centers, the relative stereochemistry (cis/trans) of the substituents on the piperidine ring is crucial. Studies on related piperidin-4-ol derivatives have demonstrated that the stereochemical orientation of substituents significantly affects their biological activities. mdpi.com

Computational Approaches in SAR Analysis (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity.

Descriptor-Based QSAR: These models use various molecular descriptors (e.g., electronic, steric, hydrophobic) to build a mathematical relationship with the biological activity. For N-benzylpiperidine derivatives, QSAR studies have highlighted the importance of parameters like the highest occupied molecular orbital (HOMO) energy and molecular shape in determining their inhibitory potency. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecule, providing a more intuitive guide for lead optimization.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, the key pharmacophoric elements likely include:

A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the binding site.

A Hydrophobic Aromatic Region: The N-benzyl group provides a hydrophobic region that can interact with a corresponding hydrophobic pocket in the receptor.

A Hydrogen Bond Donor/Acceptor: The thiol group can act as a hydrogen bond donor. Its sulfur atom can also act as a hydrogen bond acceptor in some contexts.

Defined Spatial Arrangement: The rigid piperidine scaffold holds these features in a specific three-dimensional orientation, which is critical for proper binding to the target.

Conclusion and Future Research Directions

Summary of Key Findings on 1-Benzyl-4-methylpiperidine-4-thiol

A comprehensive review of scientific literature reveals that the chemical compound this compound is a formally recognized chemical entity, identified by the CAS number 139362-30-4. However, there is a notable absence of dedicated research publications detailing its specific synthesis, characterization, and potential applications. The molecule itself is a tertiary thiol derivative of N-benzylpiperidine, featuring a benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen, and both a methyl group and a thiol group bonded to the C4 position of the piperidine ring. Based on the general properties of tertiary thiols and similar piperidine structures, it can be inferred that the compound is likely a liquid or a low-melting solid at room temperature, possessing a strong and pungent odor characteristic of mercaptans. libretexts.org The core structure combines the N-benzylpiperidine moiety, a scaffold known for its presence in a variety of biologically active compounds, with a reactive thiol group.

Unanswered Questions and Research Gaps

The primary and most significant finding is the substantial gap in the scientific record concerning this compound. Virtually all aspects of its chemistry and potential utility remain unexplored. The key unanswered questions and research gaps include:

Validated Synthetic Pathways: There are no published, optimized, or scaled-up methods for the synthesis of this specific compound.

Physicochemical and Spectroscopic Characterization: Detailed analytical data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting/boiling points, are not available in the peer-reviewed literature.

Chemical Reactivity: The reactivity of the thiol group in this specific molecular environment, including its oxidation to disulfides or its participation in nucleophilic reactions, has not been studied.

Biological Activity Profile: The compound has not been screened for any biological or pharmacological effects. Its potential interactions with biological targets are entirely unknown.

Pharmacokinetics and Metabolism: No studies have investigated how this compound would be absorbed, distributed, metabolized, or excreted in biological systems.

Material and Catalytic Applications: There is no information regarding its potential use as a building block in material science or as a ligand in catalysis.

Proposed Avenues for Future Synthetic Advancements

Future research should prioritize the development of a reliable and efficient synthetic route to produce this compound for further study. A logical and feasible approach would begin with the commercially available precursor, 1-benzyl-4-piperidone. chemicalbook.comsigmaaldrich.com

A proposed multi-step synthesis could proceed as follows:

Formation of the Tertiary Alcohol: The first step would involve a Grignard reaction. Treating 1-benzyl-4-piperidone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would introduce the methyl group at the C4 position, yielding the tertiary alcohol intermediate, 1-benzyl-4-methylpiperidin-4-ol. chemicalbook.com

Conversion of Alcohol to Thiol: The conversion of a tertiary alcohol to a tertiary thiol is a synthetically challenging step. beilstein-journals.orgnih.gov Several methods could be explored:

Mitsunobu Reaction: A variation of the Mitsunobu reaction using a thiolating agent like thioacetic acid could be attempted, followed by hydrolysis of the resulting thioester to liberate the thiol.

Nucleophilic Substitution: A two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The use of thiourea would form an isothiouronium salt intermediate, which can then be hydrolyzed under basic conditions to yield the final thiol.

The synthesis of tertiary thiols is known to be challenging due to the steric hindrance of the quaternary carbon center and potential side reactions. beilstein-journals.orgcapes.gov.br Therefore, optimization of reaction conditions for this conversion would be a critical aspect of future synthetic work.

Table 1: Proposed Synthetic Precursors and Target Compound

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Known State
1-Benzyl-4-piperidone 1-Benzyl-4-piperidone structure C₁₂H₁₅NO 189.25 Liquid sigmaaldrich.com
1-Benzyl-4-methylpiperidin-4-ol 1-Benzyl-4-methylpiperidin-4-ol structure C₁₃H₁₉NO 205.30 Oily Matter prepchem.com

Directions for Further Mechanistic and Biological Exploration in Research

The N-benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity. nih.gov This suggests that this compound is a promising candidate for biological screening. Future research should explore its potential as:

An Acetylcholinesterase (AChE) Inhibitor: N-benzylpiperidine derivatives have been extensively studied as AChE inhibitors for the potential treatment of Alzheimer's disease. nih.gov The introduction of methyl and thiol groups at the C4 position could modulate binding affinity and selectivity.

A Monoamine Oxidase (MAO) Inhibitor: 4-Benzylpiperidine is known to inhibit both MAO-A and MAO-B. wikipedia.orgsigmaaldrich.com The specific substitution pattern of the target compound warrants investigation for similar activity.

A Central Nervous System (CNS) Agent: The broader class of substituted phenethylamines, which shares structural similarities, includes compounds with a wide range of effects on the CNS. wikipedia.org Screening against a panel of CNS receptors (e.g., dopamine, serotonin) could uncover novel activities. wikipedia.org

The thiol group itself could impart unique properties, such as acting as a metal-chelating agent or influencing the compound's metabolic profile through redox reactions like the formation of disulfide bonds. libretexts.org Initial exploration should involve computational docking studies followed by in vitro enzymatic and receptor binding assays.

Table 2: Biological Activities of Related Benzylpiperidine Compounds

Compound Biological Target/Activity Potential Application Reference
N-benzylpiperidine derivatives Acetylcholinesterase (AChE) Inhibition Alzheimer's Disease nih.gov
4-Benzylpiperidine Monoamine Releasing Agent (Dopamine, Norepinephrine); MAO-A & MAO-B Inhibitor CNS Research, Cocaine Dependence Treatment wikipedia.orgsigmaaldrich.com

Potential as a Chemical Tool or Scaffold for Advanced Material Science or Catalysis

While no research currently supports such applications, the structure of this compound suggests several hypothetical uses that merit future investigation:

Surface Functionalization: The thiol group is widely used to anchor molecules onto the surfaces of noble metals, particularly gold. This could allow for the creation of functionalized gold nanoparticles or self-assembled monolayers (SAMs) on gold surfaces for applications in biosensing or electronics.

Ligand in Catalysis: The piperidine nitrogen and the thiol sulfur could act as a bidentate ligand, coordinating with transition metals to form novel catalysts. The steric bulk provided by the benzyl and methyl groups could influence the stereoselectivity of catalytic reactions.

Polymer Chemistry: The thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, making it a potential monomer or chain-transfer agent in the synthesis of specialized polymers.

These potential applications are speculative and contingent on the successful development of a synthetic route and a thorough characterization of the compound's fundamental properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.